1-Boc-4-(4-cyclopropylphenyl)piperidine

Description

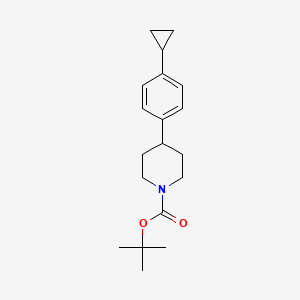

1-Boc-4-(4-cyclopropylphenyl)piperidine is a tert-butoxycarbonyl (Boc)-protected piperidine derivative, widely used as an intermediate in pharmaceutical synthesis. The Boc group serves as a protective moiety for the amine functionality, enhancing stability during chemical reactions. The compound’s structure features a piperidine ring substituted at the 4-position with a 4-cyclopropylphenyl group, which introduces steric and electronic effects critical for its reactivity and applications.

Properties

Molecular Formula |

C19H27NO2 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-cyclopropylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)20-12-10-17(11-13-20)16-8-6-15(7-9-16)14-4-5-14/h6-9,14,17H,4-5,10-13H2,1-3H3 |

InChI Key |

GOYNPCCJLBNLJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32632655 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of MFCD32632655 is scaled up using advanced techniques and equipment. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high throughput. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

MFCD32632655 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The common reagents used in the reactions of MFCD32632655 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of MFCD32632655 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

MFCD32632655 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: It is used in biochemical assays and as a probe to study biological processes.

Medicine: It has potential therapeutic applications and is used in drug development and testing.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD32632655 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The molecular targets and pathways involved in its action are studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Structural and Functional Group Variations

*Estimated based on cyclopropylphenyl substituent (C9H9) added to Boc-piperidine (C10H19NO2).

Physicochemical Properties

- Solubility: Cyclopropylphenyl derivative: Lipophilic due to aromatic and cyclopropyl groups, likely soluble in DCM or THF. Iodo-pyrazolyl derivative: Moderate polarity from iodine; soluble in DMF or acetonitrile . Aminomethyl derivative: Higher polarity from -NH2; soluble in polar aprotic solvents .

Stability :

Pharmacological Relevance

- NMDA Receptor Antagonism: Piperidine derivatives like ifenprodil (a 4-arylpiperidine) exhibit noncompetitive NMDA antagonism, with potency influenced by substituents . The cyclopropylphenyl group in the target compound may modulate receptor binding similarly.

- Opioid Analogs: 4-Anilino-Boc-piperidine is a precursor to norfentanyl , suggesting that the target compound’s aryl group could be tailored for CNS drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.